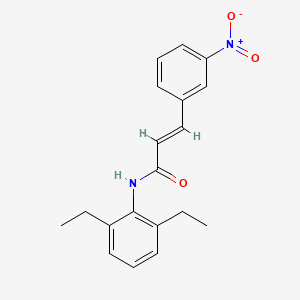
N-(2,6-diethylphenyl)-3-(3-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of acrylamide derivatives, including compounds similar to N-(2,6-diethylphenyl)-3-(3-nitrophenyl)acrylamide, typically involves complex organic synthesis routes. For example, the synthesis and characterization of N-(4-nitrophenyl)Acrylamide have been conducted, involving spectroscopic techniques and theoretical methods to confirm the structure and properties of the synthesized compounds (Tanış, Çankaya, & Yalçın, 2019). Such methodologies can provide a basis for the synthesis of N-(2,6-diethylphenyl)-3-(3-nitrophenyl)acrylamide by adapting the chemical reagents and conditions.
Molecular Structure Analysis
Molecular structure analysis often employs spectroscopic techniques and computational methods to elucidate the structure of complex molecules. Studies like the synthesis, characterization, and computation of global reactivity descriptors for acrylamide derivatives utilize Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) to provide insights into the molecular structure and electronic properties of these compounds (Tanış, Çankaya, & Yalçın, 2019).
Chemical Reactions and Properties
The chemical reactivity and interactions of acrylamide derivatives with other molecules have been studied extensively. For instance, the interaction between N-(4-nitrophenyl)acrylamide molecules and nucleic acid bases, amino acids, and receptors have been investigated to understand the charge transfer mechanisms and the potential for forming chemically bonded adducts (Tanış, Çankaya, & Yalçın, 2019). These studies can shed light on the reactivity and chemical properties of N-(2,6-diethylphenyl)-3-(3-nitrophenyl)acrylamide.
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility, thermal stability, and phase behavior, are critical for their practical applications. Research on polymers derived from N,N-diethylacrylamide, for example, has explored the thermoresponsive behavior of these materials and how it can be influenced by factors such as molecular weight, salt concentration, and pH value (Jiang, Feng, Lu, & Huang, 2014).
Chemical Properties Analysis
The chemical properties analysis of acrylamide derivatives focuses on their reactivity, functional group interactions, and potential for forming polymers or copolymers with unique characteristics. Studies have demonstrated the controlled radical polymerization of acrylamide derivatives and investigated their applications in creating well-defined polymeric materials with specific functional properties (Delaittre, Rieger, & Charleux, 2011).
Propiedades
IUPAC Name |
(E)-N-(2,6-diethylphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-15-8-6-9-16(4-2)19(15)20-18(22)12-11-14-7-5-10-17(13-14)21(23)24/h5-13H,3-4H2,1-2H3,(H,20,22)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNVIVKNJZBXLW-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,6-diethylphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5640631.png)
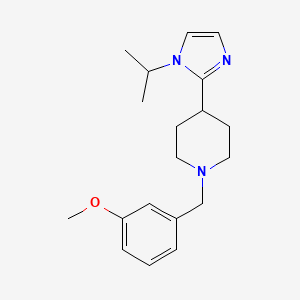
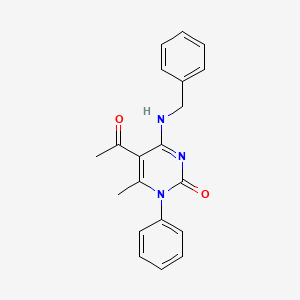
![1-tert-butyl-5-(4-methyl-1,3-thiazol-5-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5640663.png)
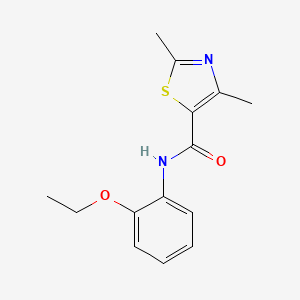
![1-[2-(2-cyclopentyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5640678.png)
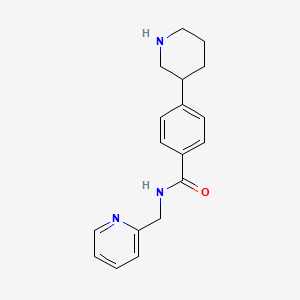
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(6-methylpyridin-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5640697.png)
![N-(3,5-dimethoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5640717.png)
![4-[(7-methyl-2-naphthyl)sulfonyl]morpholine](/img/structure/B5640723.png)
![2-{[1-(2,3-dihydro-1H-inden-2-yl)-3-isobutyl-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5640730.png)
![N-cyclohexyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5640733.png)
![(1R*,5S*,6r)-N-[2-(4-ethoxyphenyl)ethyl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5640742.png)
![1-{[4-(2-carboxyvinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B5640745.png)